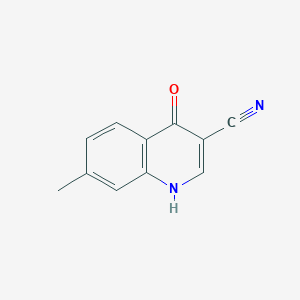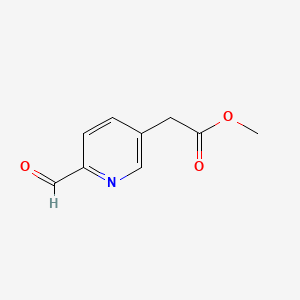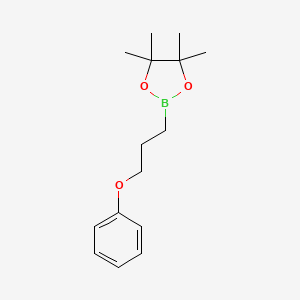
4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable phenoxypropyl precursor. Common reagents include boron tribromide or boron trichloride, and the reaction is often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The phenoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid, while substitution could introduce a new functional group in place of the phenoxypropyl group.
科学研究应用
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane depends on its specific application. In organic synthesis, it acts as a boron source for forming carbon-carbon bonds. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, through its boron center.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the phenoxypropyl group.
4,4,5,5-Tetramethyl-2-(3-methoxypropyl)-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane is unique due to the presence of the phenoxypropyl group, which can impart different chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in specific applications where the phenoxypropyl group provides a distinct advantage.
属性
CAS 编号 |
177950-03-7 |
|---|---|
分子式 |
C15H23BO3 |
分子量 |
262.15 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 |
InChI 键 |
XCHSHIAFJZVUSL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCOC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


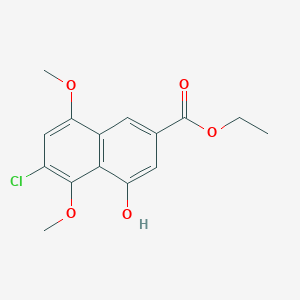
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
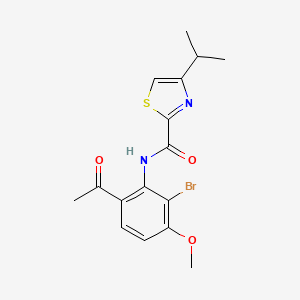
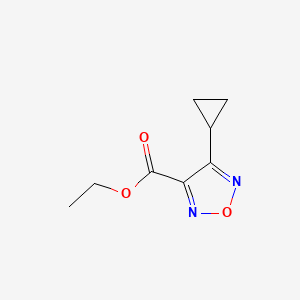
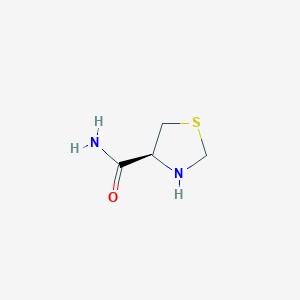
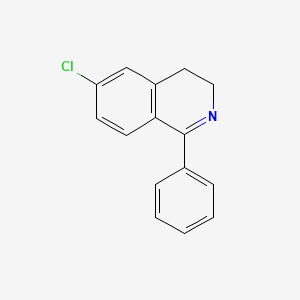
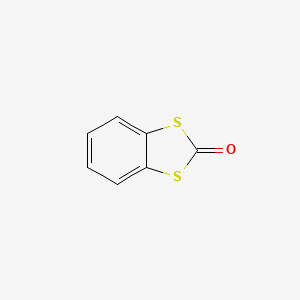
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
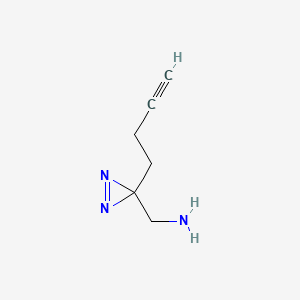
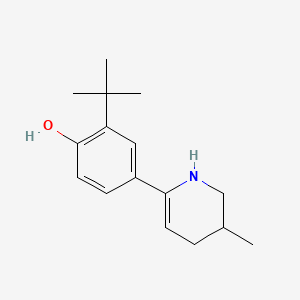
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)
